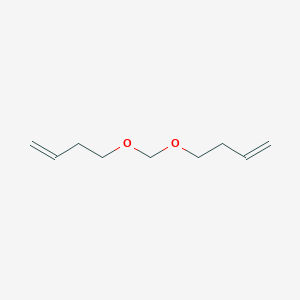
4-(But-3-enoxymethoxy)but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-enoxymethoxy)but-1-ene is an organic compound that belongs to the class of alkenes. It is characterized by the presence of a double bond between carbon atoms and an ether functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-enoxymethoxy)but-1-ene can be achieved through several methods. One common approach involves the dehydration of alcohols using acid catalysts such as concentrated sulfuric acid or phosphoric acid. For instance, the dehydration of but-3-en-1-ol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration processes. These processes utilize continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts such as aluminum oxide or zeolites can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-3-enoxymethoxy)but-1-ene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen, and water.
Substitution: The ether group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Halogenation: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Hydrogenation: Hydrogen gas in the presence of a palladium or platinum catalyst.
Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Major Products Formed
Dibromo Derivatives: Formed through halogenation reactions.
Epoxides and Diols: Formed through oxidation reactions.
Substituted Ethers: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-(But-3-enoxymethoxy)but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-(But-3-enoxymethoxy)but-1-ene involves its interaction with molecular targets through its double bond and ether functional group. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new products. Additionally, the ether group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
But-1-ene: A simple alkene with a double bond between the first and second carbon atoms.
But-2-ene: An isomer of but-1-ene with the double bond between the second and third carbon atoms.
But-3-en-1-ol: An alcohol with a double bond between the third and fourth carbon atoms and a hydroxyl group on the first carbon .
Uniqueness
4-(But-3-enoxymethoxy)but-1-ene is unique due to the presence of both a double bond and an ether functional group in its structure. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
48057-46-1 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-(but-3-enoxymethoxy)but-1-ene |
InChI |
InChI=1S/C9H16O2/c1-3-5-7-10-9-11-8-6-4-2/h3-4H,1-2,5-9H2 |
Clé InChI |
DEUIWMPNIOXOPO-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOCOCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


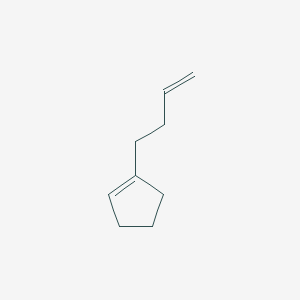
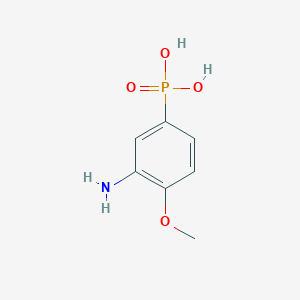
![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
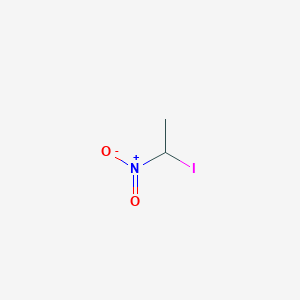

![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
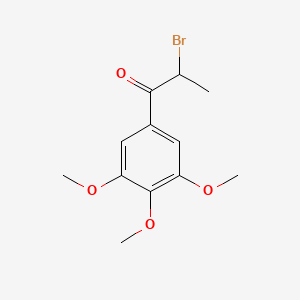

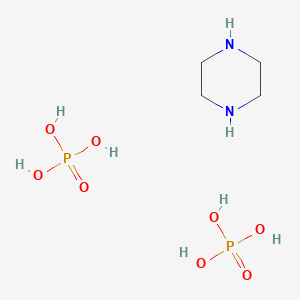
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)
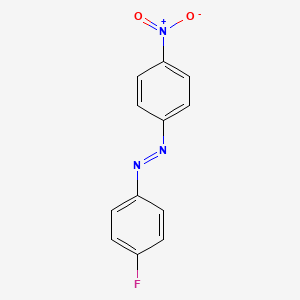
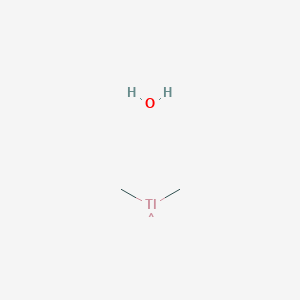
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
